![molecular formula C18H14N2O2 B2499981 4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether CAS No. 477886-69-4](/img/structure/B2499981.png)
4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether is a derivative of pyrrolo[1,2-a]quinoxaline, a fused heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. The presence of a methoxyphenyl group at the 4-position of the pyrrolo[1,2-a]quinoxaline core could influence the electronic properties and steric hindrance, potentially affecting the compound's reactivity and biological activity.
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives has been explored through various methods. One approach involves the Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrroles, which can yield pyrrolo[1,2-a]quinoxalines with different substituents at the 4-position, including hydroxyalkyl and alkoxyalkyl groups . Another method described the iron-catalyzed oxidative coupling of methyl arene and 1-(2-aminophenyl)pyrroles, leading to the formation of 4-aryl pyrrolo[1,2-a]quinoxalines . Although the specific synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted to introduce a methoxyphenyl ether group at the 4-position.
Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]quinoxaline derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure and spectroscopic data (FT-IR, NMR, X-Ray, HRMS) of a related compound, 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, were obtained to confirm its structure . These techniques could similarly be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Pyrrolo[1,2-a]quinoxalines can undergo various chemical reactions. For example, they can participate in metal-free hydrogenations to yield hexahydropyrrolo[1,2-a]quinoxalines with high stereoselectivity . The presence of a methoxyphenyl group could influence the selectivity and outcome of such reactions. Additionally, the reactivity of the pyrrolo[1,2-a]quinoxaline core in one-pot three-component reactions has been demonstrated, which could be a route to further functionalize the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are influenced by their molecular structure. The introduction of a methoxyphenyl group at the 4-position is likely to affect the compound's solubility, melting point, and stability. The electronic effects of the methoxy group could also impact the compound's UV-Vis absorption and fluorescence properties, which are relevant for applications in material science. The crescent-shaped structure of related pyrrolo[3,2-c]quinolines with methoxy groups has been synthesized, indicating that the spatial arrangement of substituents can be designed for specific properties .
Scientific Research Applications
Synthesis of Derivatives : The compound and its derivatives have been synthesized via various methods. For instance, Kobayashi et al. (2001) described the synthesis of pyrrolo[1,2-a]quinoxalines with oxyalkyl substituents, such as α-hydroxyalkyl, β-hydroxyalkyl, or α-alkoxyalkyl, at the 4-position, indicating the versatility of this compound in synthesizing derivatives with potential applications in various fields (Kobayashi et al., 2001). Furthermore, Liu et al. (2018) achieved highly stereoselective, metal-free hydrogenations of pyrrolo[1,2-a]quinoxalines, signifying advancements in the synthesis methods that improve yield and selectivity (Liu et al., 2018).
Chemical Modifications and Reactions : The compound's structure allows for various chemical reactions, providing pathways for creating a range of derivatives with potential applications. For instance, Le et al. (2021) developed a method for the selective chlorination and bromination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, highlighting the compound's capacity for chemical modifications, which is crucial in pharmaceutical research and organic synthesis (Le et al., 2021). Additionally, An et al. (2017) presented a Fe-catalyzed method for synthesizing pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers, showcasing another approach to functionalizing and modifying this compound (An et al., 2017).
Mechanism of Action
Target of Action
The primary target of 4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether is the Akt kinase . Akt kinases are attractive targets for small molecule drug discovery due to their key role in tumor cell survival/proliferation and their overexpression/activation in many human cancers .
Mode of Action
The compound interacts with its target, the Akt kinase, inhibiting its function . This inhibition disrupts the kinase’s role in promoting survival signals that downregulate apoptotic pathways, contributing to cancer progression .
Biochemical Pathways
The inhibition of Akt kinase affects a wide range of downstream targets that regulate tumor-associated cell processes such as cell growth, cell cycle progression, survival, migration, epithelial-mesenchymal transition, and angiogenesis . The correlation between resistance to chemotherapy and Akt activation has also been observed in prostate cancer cell lines and in human tumor tissue .
Pharmacokinetics
The compound’s ability to inhibit the proliferation of various human leukemia cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound shows interesting cytotoxic potential against different human leukemia cell lines (MV4-11, K562, MOLM14, and Jurkat cells) . The most promising active pyrroloquinoxalines were found to inhibit K562 cell line proliferation with an IC50 of 4.5mM, and U937 and MCF7 cell lines with IC50 of 5 and 8mM, respectively .
Action Environment
The compound’s synthesis and testing were likely conducted under standard laboratory conditions .
properties
IUPAC Name |
4-(4-methoxyphenoxy)pyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-21-13-8-10-14(11-9-13)22-18-17-7-4-12-20(17)16-6-3-2-5-15(16)19-18/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSXXZIBOVZTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethyl-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2499901.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)
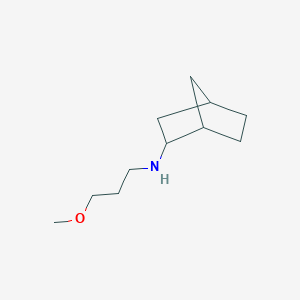
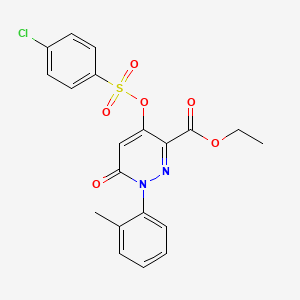
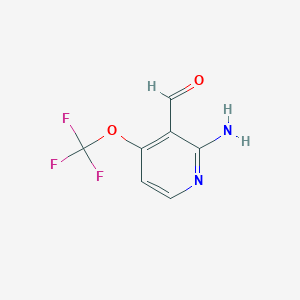
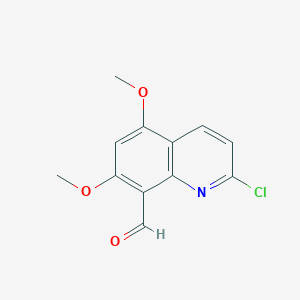
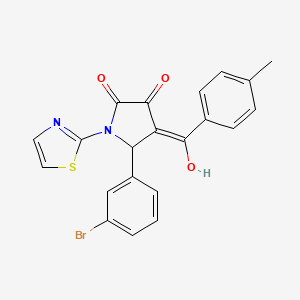
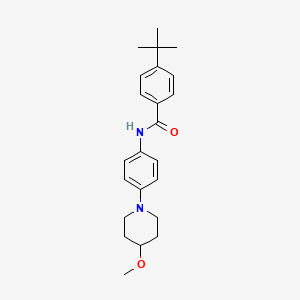
![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)
![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)
![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)
![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)